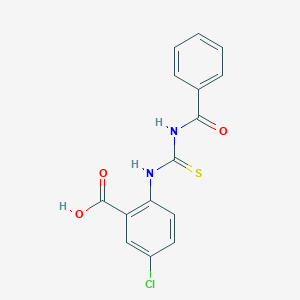
Heparin disaccharide I-A sodium salt
Übersicht
Beschreibung
Heparin disaccharide I-A sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is also known as α-ΔUA-2S- [1→4]-GlcNAc-6S .
Synthesis Analysis
The synthesis of Heparin disaccharide I-A sodium salt involves the action of heparinase II . It is produced from the digestion of heparan sulfate and heparin .Molecular Structure Analysis
The molecular formula of Heparin disaccharide I-A sodium salt is C14H18NO17S2Na3 . The molecular weight is 605.39 .Chemical Reactions Analysis
Heparin disaccharide I-A sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . More detailed information about its chemical reactions could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticoagulation Research
Heparin disaccharide I-A sodium salt: is widely used in anticoagulation studies due to its ability to interact with antithrombin III, thereby inhibiting the coagulation cascade . This specific disaccharide is crucial for understanding the minimal structural requirements for the anticoagulant activity of heparin.
Inflammation and Allergy Studies
Researchers utilize this compound to explore the role of heparin in inflammation and allergic reactions. Since heparin is known to be stored in mast cells and released during inflammatory responses, Heparin disaccharide I-A sodium salt serves as a model compound to study these processes .
Cell Signaling Pathways
The disaccharide is instrumental in studying cell signaling pathways, particularly those involving growth factors and cytokines. It can mimic the structure of heparan sulfate chains that bind to various proteins, affecting signaling pathways critical for cell growth and differentiation .
Cancer Research
In cancer research, Heparin disaccharide I-A sodium salt is used to investigate the role of heparan sulfate proteoglycans in tumor growth and metastasis. The interaction between heparin and growth factors like FGF and VEGF, which are implicated in angiogenesis, is of particular interest .
Neurobiology
This compound is also valuable in neurobiological research, particularly in the context of neuroinflammation and neurodegeneration. It can be used to study the involvement of heparan sulfate in the development and progression of neurological diseases .
Drug Delivery Systems
Due to its sulfated structure, Heparin disaccharide I-A sodium salt is explored for its potential in drug delivery systems. Its ability to bind various bioactive molecules makes it a candidate for targeted drug delivery, especially in anticoagulant therapy .
Wirkmechanismus
Target of Action
Heparin Disaccharide I-A Sodium Salt is a specific fraction of heparin, a highly sulfated glycosaminoglycan . The primary targets of this compound are antithrombin III (ATIII) and proteases in the coagulation pathway . These targets play a crucial role in the regulation of blood coagulation, preventing the formation of clots and thrombosis .
Mode of Action
Heparin Disaccharide I-A Sodium Salt enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . It binds reversibly to ATIII, greatly accelerating the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in the delay of blood coagulation .
Biochemical Pathways
The compound affects the coagulation pathway , specifically the inactivation of proteases . The downstream effects include the prevention of clot formation and thrombosis . It’s also associated with allergy and inflammatory activity, as it is synthesized in mast cells and mediators such as histamine .
Pharmacokinetics
Therefore, it is typically administered parenterally, either by continuous or intermittent infusion or by subcutaneous injection . This method of administration impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Heparin Disaccharide I-A Sodium Salt’s action include the prevention of venous thrombosis and pulmonary embolism, prevention of re-thrombosis post thrombolysis, and management of arterial thrombosis in patients who suffer from acute myocardial infarction .
Action Environment
The action, efficacy, and stability of Heparin Disaccharide I-A Sodium Salt can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , indicating that temperature can affect its stability Additionally, the compound’s action may be influenced by the physiological environment, such as the presence of other biochemicals in the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNa3O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463603 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136098-00-5 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the structural differences between heparan sulfates like HDS-I and HDS-III influence their inhibitory effects on leukemia cell differentiation?
A1: The research indicates that heparan sulfates with different disaccharide patterns and charge densities exhibit varying levels of inhibition on leukemia cell differentiation. [] For instance, HDS-I and HDS-III, possessing distinct disaccharide structures compared to SOS and DOS, demonstrate different inhibitory potencies. Heparan sulfates with low di-sulfated disaccharides were less inhibitory at low concentrations. [] This suggests that the specific arrangement of sulfate groups and sugar moieties within the heparan sulfate molecule plays a crucial role in its interaction with target molecules involved in the differentiation process.
Q2: What analytical techniques were employed to study the effects of heparan sulfates on leukemia cells?
A2: The researchers utilized a combination of techniques to investigate the impact of heparan sulfates on leukemia cell differentiation. These included:
- Morphological examination: Observing changes in cell shape and appearance upon treatment with heparan sulfates. []
- Cell count and proliferation assays: Quantifying the effects of heparan sulfates on cell growth and viability. []
- Flow cytometry: Analyzing the expression of cell surface markers like CD14, CD11a, CD11b, and CD68 to assess the differentiation status of leukemia cells. []
- Liquid chromatography-mass spectrometry (LC-MS): Detecting low molecular weight metabolites and oligosaccharides, demonstrating its sensitivity in analyzing heparin sulfate disaccharides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
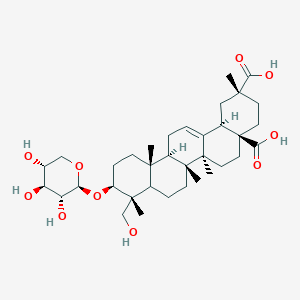
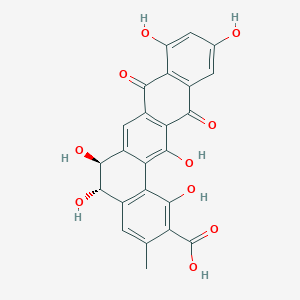
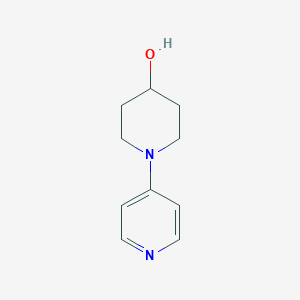
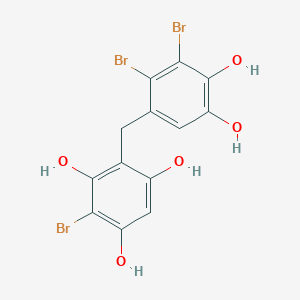
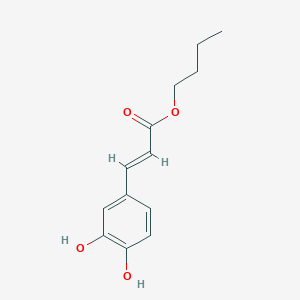

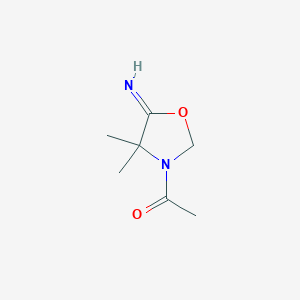
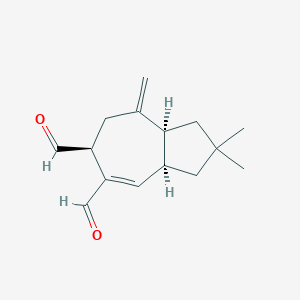
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
